molecular formula C16H27N7O3 B2666910 6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine CAS No. 577698-17-0

6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine

Cat. No. B2666910
CAS RN: 577698-17-0
M. Wt: 365.438
InChI Key: CZYNDQIURNJAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Heterocyclic Compounds : The chemical structure mentioned is closely related to heterocyclic compounds that have been synthesized for various applications. For instance, a study by Matlock et al. (2015) reported the concise synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines. This synthesis method could potentially be applicable to the synthesis of "6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine," showcasing the versatility of these compounds in generating a wide range of heterocycles with potential applications in pharmaceuticals and material science (Matlock et al., 2015).

Photophysics and Photochemistry

Photoaffinity Probes for Receptors : Kagabu et al. (2000) synthesized azido analogues of imidacloprid as candidate photoaffinity probes for nicotinic acetylcholine receptors (nAChRs). The azido group's presence increased the affinity for these receptors, indicating the potential of incorporating azido groups (similar to the nitro group in the mentioned compound) for developing receptor probes. This research suggests that "6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine" might be explored for its interactions with biological targets, particularly in understanding receptor-ligand interactions (Kagabu et al., 2000).

Material Science and Engineering

Advanced Materials Development : The study of 2-aminopyrimidines by Quesada et al. (2004) discussed the molecular-electronic structures and supramolecular assemblies of these compounds, emphasizing their potential in material science, particularly in designing materials with specific electronic properties. The nitroso and amino functionalities contribute to extensive hydrogen bonding, suggesting that "6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine" could be relevant in creating materials with desired structural and electronic characteristics (Quesada et al., 2004).

properties

IUPAC Name

6-(azepan-1-yl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N7O3/c17-14-13(23(24)25)15(22-6-3-1-2-4-7-22)20-16(19-14)18-5-8-21-9-11-26-12-10-21/h1-12H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYNDQIURNJAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine

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